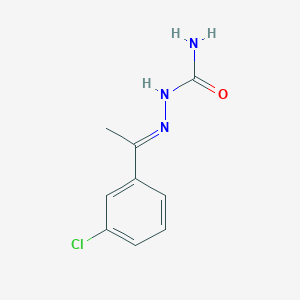

3'-Chloroacetophenone semicarbazone

Description

3'-Chloroacetophenone semicarbazone is a semicarbazone derivative synthesized by the condensation of 3'-chloroacetophenone (CAS 99-02-5) with semicarbazide. The parent ketone, 3'-chloroacetophenone, is a white crystalline solid (density: ~1.2 g/cm³; boiling point: 228°C) with a molecular formula C₈H₇ClO . It serves as a key intermediate in pharmaceuticals, particularly for synthesizing anticonvulsants like carbamazepine . The semicarbazone derivative retains the aromatic 3-chlorophenyl group, with the ketone converted to a semicarbazone moiety (-NH-C(=O)-NH₂) via a Schiff base reaction. Structural characterization typically involves IR spectroscopy (C=O and N-H stretches) and ¹H-NMR (imine proton at δ ~7.5–8.5 ppm) .

Properties

IUPAC Name |

[(E)-1-(3-chlorophenyl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBJODQYWAEYGJ-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-chloroacetophenone semicarbazone typically involves the condensation reaction of 3’-chloroacetophenone with semicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and a solvent like methanol . The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the semicarbazone derivative.

Industrial Production Methods: While specific industrial production methods for 3’-chloroacetophenone semicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone semicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the semicarbazone group to an amine group.

Substitution: The chloro group at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that semicarbazones, including 3'-chloroacetophenone semicarbazone, exhibit significant anticonvulsant properties. A study demonstrated that various aryl semicarbazones showed effectiveness in controlling seizures in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Specifically, compounds with a chloro substituent on the phenyl ring enhanced the anticonvulsant activity compared to their unsubstituted counterparts .

Synthesis of Antiepileptic Drugs

3'-Chloroacetophenone serves as an intermediate in the synthesis of carbamazepine, a widely used antiepileptic drug. The conversion of this compound into carbamazepine highlights its importance in developing therapeutic agents for epilepsy .

Antimycobacterial Activity

This semicarbazone has also been explored for its potential antimycobacterial properties. Studies have shown that derivatives of 3'-chloroacetophenone can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Analytical Applications

Quality Control and Method Development

3'-Chloroacetophenone semicarbazone is utilized in analytical chemistry for method development and validation, particularly in quality control (QC) applications related to pharmaceuticals. Its stability and reactivity make it suitable for various analytical methods, including chromatography .

Biological Studies

Plant Growth Regulation

Research indicates that semicarbazones can influence plant growth by acting as growth regulators. The ability of these compounds to diffuse across cell membranes allows them to interact with plant physiological processes, promoting or inhibiting growth depending on their concentration and structure .

Coordination Chemistry

Semicarbazones have been recognized for their ability to form chelates with metals, which can enhance their biological activity. This property has led researchers to investigate their potential as ligands in coordination chemistry, particularly in synthesizing metal complexes with improved therapeutic effects .

Case Studies and Research Findings

| Study Reference | Application | Key Findings |

|---|---|---|

| Rajak et al., 2009 | Anticonvulsant | Identified enhanced activity of aryl semicarbazones in MES and PTZ tests; low neurotoxicity observed. |

| Pandeya et al., 2000 | Antiepileptic Synthesis | Developed a series of 4-bromophenyl semicarbazones; compound showed significant anticonvulsant activity at low doses. |

| ChemicalBook | Pharmaceutical Intermediate | Highlighted its role in synthesizing carbamazepine and other fine chemicals; important for drug development. |

| Yogeeswari et al., 2004 | Plant Growth Regulation | Studied the effects of substituted phenyl semicarbazones on plant growth; demonstrated regulatory effects on physiological processes. |

Mechanism of Action

The mechanism of action of 3’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors or ion channels in the brain . The compound may also inhibit the activity of certain enzymes, contributing to its antibacterial effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Para-substituted analogs (e.g., 4'-Cl) often exhibit higher biological activity than ortho or meta isomers due to optimized steric and electronic effects .

- Halogen Effects: Bromine substitution (e.g., 4-Br) increases lipophilicity and anticonvulsant efficacy compared to chlorine, as seen in N-(4-Bromophenyl) acetophenone SCZ (100 mg/kg dose effective in MES test vs. 300 mg/kg for Cl analogs) .

- Thiosemicarbazones : Replacement of the carbonyl oxygen with sulfur (thiosemicarbazones) enhances metal-binding capacity, relevant for anticancer and antimicrobial applications .

Pharmacological Activity Comparisons

Anticonvulsant Activity

- 3'-Cl SCZ : Moderate activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) tests, with neurotoxicity observed at higher doses .

- 4'-Br SCZ : Superior potency (100% protection in MES at 100 mg/kg) and reduced neurotoxicity due to enhanced hydrogen bonding and pharmacokinetic properties .

- Thiosemicarbazones: Lower anticonvulsant efficacy but notable metal-complexing behavior, enabling applications in chemotherapy .

Antimicrobial and Anticancer Activity

- 3'-Cl SCZ : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC ~25 µg/mL) due to the electron-withdrawing Cl group disrupting bacterial membranes .

- Thiosemicarbazones : Demonstrate broader-spectrum antifungal activity (e.g., Candida albicans inhibition at MIC ~12.5 µg/mL) via sulfur-mediated thiol interaction .

Physicochemical and Crystallographic Properties

- Solubility : 3'-Cl SCZ has lower aqueous solubility than 4'-Br SCZ due to reduced polarity, impacting bioavailability .

- Polymorphism: Substituted semicarbazones (e.g., 5-nitro-2-furaldehyde SCZ) exhibit multiple polymorphic forms influenced by crystallization solvents. For example, dmf solvates show distinct hydrogen-bonding networks compared to non-solvated forms .

Biological Activity

3'-Chloroacetophenone semicarbazone is a compound classified under semicarbazones, which are derived from the condensation of semicarbazide with carbonyl compounds. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will detail its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3'-Chloroacetophenone semicarbazone is with a molecular weight of approximately 199.65 g/mol. The structure consists of a chloroacetophenone moiety linked to a semicarbazone functional group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃O |

| Molecular Weight | 199.65 g/mol |

| Melting Point | 118-120 °C |

| Solubility | Soluble in DMSO, ethanol |

Antimicrobial Activity

Research has indicated that various semicarbazones exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that semicarbazones could inhibit the growth of bacteria such as E. coli and S. aureus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of semicarbazones, including 3'-Chloroacetophenone semicarbazone. Notably, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins.

Case Study: Anticancer Efficacy

A recent study evaluated the effects of 3'-Chloroacetophenone semicarbazone on human pancreatic cancer cells (Patu8988). The results indicated a significant reduction in cell viability at concentrations above 50 µM, demonstrating its potential as an anticancer agent.

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that 3'-Chloroacetophenone semicarbazone may have neuroprotective effects. It has been reported to enhance levels of gamma-aminobutyric acid (GABA) in the brain, which is crucial for neuroprotection and seizure prevention.

The biological activity of 3'-Chloroacetophenone semicarbazone can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can modulate neurotransmitter receptors, enhancing neuroprotective effects.

- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative stress in cells.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cancer progression |

| Receptor Modulation | Modulates neurotransmitter receptors |

| Antioxidant Activity | Reduces oxidative stress |

Q & A

Q. What are the standard synthetic routes for 3'-chloroacetophenone semicarbazone, and how is purity ensured?

The compound is typically synthesized via condensation of 3'-chloroacetophenone with semicarbazide in ethanol or methanol under reflux. Purification involves recrystallization using solvents like ethanol-water mixtures. Purity is confirmed by melting point analysis, TLC, and spectroscopic techniques (e.g., IR, H NMR). For example, IR can validate the presence of C=O (1660–1680 cm) and NH (3200–3400 cm) groups .

Q. How can semicarbazone derivatives be used to identify carbonyl compounds in research?

Semicarbazones form crystalline derivatives with carbonyl groups, aiding in compound identification via melting point comparison and spectroscopic analysis. For example, an unknown aldehyde/ketone’s semicarbazone derivative (e.g., m.p. 228–232°C) can be matched to literature values. NMR and IR further confirm structural features, such as aromatic substituents or halogen presence .

Q. What safety protocols are recommended for handling 3'-chloroacetophenone semicarbazone given limited toxicity data?

Due to insufficient toxicological data (acute/chronic toxicity, ecotoxicity), researchers should follow ALARA principles: use fume hoods, wear nitrile gloves, lab coats, and eye protection. Store at 0–6°C in sealed containers. Absorb spills with inert materials (e.g., diatomaceous earth) and dispose via hazardous waste protocols .

Q. Which characterization techniques are critical for analyzing metal complexes of semicarbazones?

Key methods include:

- Single-crystal X-ray diffraction : Determines ligand coordination mode (e.g., tridentate NNO donors in copper complexes).

- UV-Vis spectroscopy : Identifies d-d transitions in metal centers.

- Cyclic voltammetry : Probes redox behavior (e.g., oxidative/reductive responses at 0.52–0.97 V and -1.27 V vs. SCE in Rh complexes).

- Hirshfeld surface analysis : Maps noncovalent interactions (π-π stacking, H-bonding) in crystal packing .

Advanced Research Questions

Q. How do structural modifications to the semicarbazone pharmacophore influence biological activity?

Substituent effects are studied via systematic SAR:

- Position A (aryl ring) : Chloro/nitro groups enhance anticonvulsant activity by increasing lipophilicity and electron-withdrawing effects.

- Position C (spacer) : Introducing -CH between the carbonyl and NH groups improves binding to target enzymes (e.g., cruzain protease in Chagas’ disease). Activity is validated through in vitro assays (e.g., IC values for enzyme inhibition) and in vivo models (e.g., murine seizure protection). Lead optimization may involve molecular docking to predict binding modes .

Q. What mechanistic insights explain the catalytic transformation of semicarbazones using Wilkinson’s catalyst?

[Rh(PPh)Cl] mediates C-N bond cleavage in semicarbazones, replacing NH with NR (from amines). The transformed ligand binds as a dianionic C,N,O- or O,N,O-donor, forming stable Rh complexes. Reaction progress is monitored via H NMR (disappearance of NH signals) and UV-Vis (ligand-to-metal charge transfer bands). Kinetic studies reveal pseudo-first-order dependence on Rh catalyst concentration .

Q. How can kinetic parameters for enzyme inhibition by 3'-chloroacetophenone semicarbazone derivatives be determined?

Use Michaelis-Menten kinetics with varying substrate concentrations:

- IC : Measure inhibitor concentration reducing enzyme activity by 50% (e.g., cruzain protease inhibition via fluorogenic assays).

- K (inhibition constant) : Derived from Lineweaver-Burk plots. Time-dependent inhibition is assessed by pre-incubating enzyme-inhibitor mixtures. Advanced methods include surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What computational strategies are employed to resolve contradictions in semicarbazone toxicity data?

In silico tools address data gaps:

- QSAR models : Predict toxicity endpoints (e.g., LD) using molecular descriptors like logP and topological polar surface area.

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability. Experimental validation may involve Ames tests or zebrafish embryo toxicity assays .

Q. How do noncovalent interactions in semicarbazone metal complexes influence their supramolecular architecture?

Crystal packing is governed by:

Q. What regulatory considerations apply to 3'-chloroacetophenone semicarbazone under the Chemical Weapons Convention (CWC)?

As a potential riot control agent (CWC Schedule 2), researchers must declare quantities >100 mg/year to the OPCW. Compliance involves secure storage, restricted access, and documentation of synthetic pathways. Export requires permits under the Australia Group’s chemical precursors list .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.